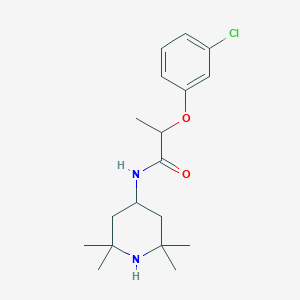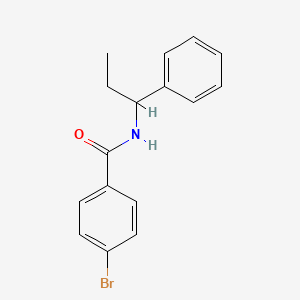
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, commonly known as TCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPP is a white crystalline solid that belongs to the class of piperidine compounds. It is widely used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of TCPP is not fully understood. However, it is believed that TCPP acts as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas released acts as a barrier between the flame and the polymer, thus preventing the spread of fire.
Biochemical and Physiological Effects
TCPP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that TCPP may have toxic effects on certain organisms. Further research is needed to fully understand the potential effects of TCPP on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCPP is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, TCPP is relatively inexpensive, making it a cost-effective option for researchers. However, TCPP has some limitations in laboratory experiments. For example, it may have toxic effects on certain organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TCPP. One area of interest is the development of new flame retardant materials that are more environmentally friendly and have fewer toxic effects on living organisms. Additionally, further research is needed to fully understand the potential applications of TCPP in drug delivery systems. Finally, more studies are needed to fully understand the potential biochemical and physiological effects of TCPP on living organisms.
Aplicaciones Científicas De Investigación
TCPP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TCPP is in the field of polymer chemistry. TCPP is used as a flame retardant in the synthesis of polymers, particularly in the production of polyurethane foams. TCPP has also been studied for its potential applications in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(23-15-8-6-7-13(19)9-15)16(22)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,12,14,21H,10-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXMUTOOIDLZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)

![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077408.png)

![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)